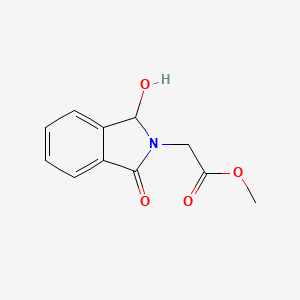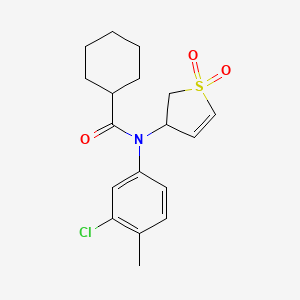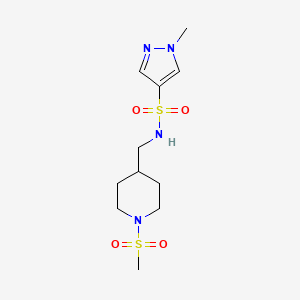
methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate” is a chemical compound with the linear formula C12H11NO5 . It is also known as "Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate" . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(C1=CC=CC=C21)N(C2=O)C(CO)C(OC)=O . This representation can be used to generate a 3D structure of the molecule . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.368±0.06 g/cm3 (Predicted), a melting point of 113 °C, and a boiling point of 345.7±25.0 °C (Predicted) .Applications De Recherche Scientifique
Methanogenic Pathways Using Stable Carbon Isotopic Signatures
R. Conrad (2005) discusses the quantification of methanogenic pathways, emphasizing the role of acetate (specifically the methyl group) in CH4 production from environmental sites. The study highlights the importance of isotopic signatures in understanding the conversion of acetate methyl to CH4, suggesting a complex interplay of methanogenic processes influenced by various conditions【Conrad, 2005】(https://consensus.app/papers/quantification-methanogenic-pathways-using-carbon-conrad/2738a82de82358369dcd785aa89acc29/?utm_source=chatgpt).
Chemical Communication in Honeybees
M. Trhlin & J. Rajchard (2018) review the chemical communication in honeybees, focusing on the role of pheromones derived from various compounds, including acetates, in maintaining social organization. This study underscores the biochemical intricacies of insect communication and the potential applications of understanding such processes in broader ecological and agricultural contexts【Trhlin & Rajchard, 2018】(https://consensus.app/papers/chemical-communication-honeybee-apis-mellifera-review-trhlin/5d178bbd509b5c0b804611915f1b890b/?utm_source=chatgpt).
Genome-wide DNA Methylation Profiling
Metabolic and Toxicological Aspects of Compounds
Several studies delve into the metabolism and toxicity of various compounds, illustrating the metabolic pathways and potential health impacts of chemical exposures. For example, Cornet & Rogiers (1997) review the metabolism and toxicity of 2-methylpropene (isobutene), a compound used in the synthetic rubber industry, providing insights into the enzymatic processes involved in its metabolism and the importance of understanding such pathways for assessing chemical safety【Cornet & Rogiers, 1997】(https://consensus.app/papers/metabolism-toxicity-2methylpropene-isobutenea-review-cornet/b0413e30cdbd55e2ae44f893a2d63258/?utm_source=chatgpt).
Safety and Hazards
When handling “methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate”, it is recommended to wear appropriate protective equipment, such as gloves and goggles . It should be handled in a well-ventilated environment to avoid inhalation . In case of accidental ingestion or contact, medical attention should be sought immediately .
Propriétés
IUPAC Name |
methyl 2-(1-hydroxy-3-oxo-1H-isoindol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-9(13)6-12-10(14)7-4-2-3-5-8(7)11(12)15/h2-5,10,14H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEYAIKFGDYBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(C2=CC=CC=C2C1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-isopropyl-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2476641.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2476643.png)
![(2,2-Difluoro-5-azaspiro[2.4]heptan-5-yl)-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2476644.png)
![3-[4-(tert-butyl)phenyl]-N-(4-methoxybenzyl)acrylamide](/img/structure/B2476646.png)
![(1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl acetate](/img/structure/B2476647.png)

![5-Chloro-6-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2476655.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2476657.png)
![7-{2-[(4,6-dimethylpyrimidin-2-yl)thio]ethyl}-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2476658.png)

![(1S,2R,5S,6R)-Tricyclo[4.2.1.02,5]nonan-3-one](/img/structure/B2476662.png)